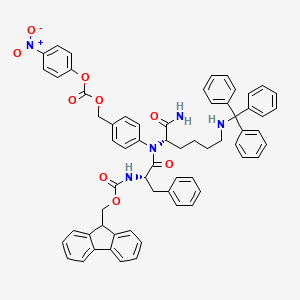![molecular formula C8H18ClNO2S B1447488 4-[(Ethanesulfonyl)methyl]piperidine hydrochloride CAS No. 1864064-64-1](/img/structure/B1447488.png)
4-[(Ethanesulfonyl)methyl]piperidine hydrochloride
Descripción general
Descripción
“4-[(Ethanesulfonyl)methyl]piperidine hydrochloride” (ESMP) is a chemical compound primarily used in scientific research. It is a piperidine-based compound with an ethanesulfonyl methyl group attached to the piperidine ring. The CAS Number is 1864064-64-1 .
Molecular Structure Analysis
The molecular formula of ESMP is C8H18ClNO2S . The InChI code is 1S/C8H17NO2S.ClH/c1-2-12(10,11)7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H .
Physical And Chemical Properties Analysis
ESMP has a molecular weight of 227.76 . It is a powder in physical form .
Aplicaciones Científicas De Investigación
Piperidine Derivatives in Drug Discovery
Piperidine derivatives are explored extensively for their therapeutic potentials, including roles in neurobiology, analgesia, and as components in drugs targeting central nervous system disorders. For instance, the study of ohmefentanyl, a potent analgesic of the 4-anilidopiperidine class, showcases the diversity of biological activities that can arise from modifications at the piperidine moiety. These studies contribute to understanding receptor-mediated phenomena and developing pharmacophores for opioid receptors (Brine et al., 1997).
Chemical Modifications and Biological Activities
Research on chemical modifications of piperidines, such as xylan derivatives, indicates the vast potential for developing new biopolymers with specific properties. These modifications can impact product structure and properties significantly, opening avenues for applications in drug delivery systems (Petzold-Welcke et al., 2014).
Synthetic Approaches and Applications
Synthetic routes to piperidine derivatives, such as vandetanib, demonstrate the importance of piperidines in the synthesis of complex pharmaceutical agents. These synthetic methodologies offer insights into developing industrial-scale productions of drugs, highlighting the versatility and commercial value of piperidine scaffolds (Mi, 2015).
Piperidine in Enhancing Drug Bioavailability
Piperine, a piperidine alkaloid from black pepper, exemplifies the bioactivity of piperidine derivatives, including their ability to enhance the bioavailability of therapeutic drugs and phytochemicals. This property is attributed to its effect on drug metabolism and absorption, which has significant implications for improving therapeutic outcomes and drug development (Srinivasan, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
4-(ethylsulfonylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-2-12(10,11)7-8-3-5-9-6-4-8;/h8-9H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUORPJPKGPZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Ethanesulfonyl)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[2-Bromo-6-cyano-3-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447425.png)

